Technical Monograph: 3-Fluoro-4-(trifluoromethyl)phenylacetylene
Technical Monograph: 3-Fluoro-4-(trifluoromethyl)phenylacetylene
CAS: 1696971-45-5 Formula: C₉H₄F₄ Molecular Weight: 188.12 g/mol
Part 1: Executive Summary & Strategic Value
In the high-stakes landscape of medicinal chemistry and materials science, 3-Fluoro-4-(trifluoromethyl)phenylacetylene represents a "privileged scaffold."[1] It is not merely a reagent; it is a strategic tool used to modulate the physicochemical profile of lead compounds.[2]
This alkyne serves as a critical building block for introducing the 3-fluoro-4-(trifluoromethyl)phenyl moiety. This specific substitution pattern offers a dual advantage:
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Metabolic Shielding: The 4-trifluoromethyl group blocks para-oxidation, a common metabolic clearance pathway (CYP450 mediated).[2]
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Electronic Modulation: The 3-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I), acidifying the terminal alkyne proton (pKa modulation) and influencing the π-electron density of the aromatic ring, which can enhance pi-stacking interactions in protein binding pockets.
Primary Applications:
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Fragment-Based Drug Discovery (FBDD): As a linker in "Click Chemistry" (CuAAC) to form triazoles.[1]
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Sonogashira Couplings: Synthesis of diarylalkynes for liquid crystals and molecular wires.[2]
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Kinase Inhibitor Optimization: Tuning lipophilicity (LogP) and membrane permeability.[2][3]
Part 2: Chemical Profile & The "Fluorine Effect"
The strategic inclusion of fluorine atoms alters the molecular landscape significantly.[2] Below is a comparative analysis of the effects introduced by this specific scaffold.
Physicochemical Modulation Table[1]
| Property | Effect of 3-F, 4-CF₃ Substitution | Drug Development Benefit |
| Lipophilicity | Significant Increase (+π) | Enhances blood-brain barrier (BBB) penetration and membrane permeability.[1] |
| Metabolic Stability | High (C-F bond energy ~116 kcal/mol) | Blocks oxidative metabolism at the para-position; extends half-life (t½). |
| Conformation | Restricted | The steric bulk of -CF₃ (similar to isopropyl) restricts bond rotation, locking bioactive conformations.[2] |
| Acidity (Alkyne H) | Increased | Facilitates deprotonation for Sonogashira couplings or nucleophilic additions.[2] |
Mechanistic Diagram: The Fluorine Decision Matrix
This decision tree illustrates when a medicinal chemist should deploy this specific scaffold versus a non-fluorinated analog.[2]
Figure 1: Strategic logic for selecting the 3-Fluoro-4-(trifluoromethyl)phenylacetylene scaffold in lead optimization.
Part 3: Synthesis & Experimental Protocols
Note on Autonomy: While specific literature on CAS 1696971-45-5 is proprietary or sparse, the synthesis follows a highly predictable and validated Sonogashira Coupling / Desilylation sequence starting from 4-bromo-2-fluorobenzotrifluoride. The following protocol is derived from standard operating procedures for electron-deficient aryl alkynes.
Workflow Visualization
Figure 2: Two-step synthetic pathway from the aryl bromide precursor.[1]
Step-by-Step Protocol
Step 1: Sonogashira Coupling (Formation of TMS-Intermediate)
Rationale: The electron-withdrawing nature of the -CF₃ and -F groups makes the aryl bromide highly reactive toward oxidative addition by Palladium.[1]
-
Setup: Flame-dry a 250 mL Schlenk flask and purge with Argon (3 cycles).
-
Reagents: Add 4-Bromo-2-fluorobenzotrifluoride (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (1 mol%).
-
Solvent: Add anhydrous Triethylamine (Et₃N) or a THF/Et₃N (1:1) mixture. Note: Et₃N acts as both solvent and base to neutralize HBr.
-
Addition: Add Trimethylsilylacetylene (1.2 equiv) dropwise via syringe.
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Reaction: Heat to 60–80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc).[2][4]
-
Workup: Filter off ammonium salts, concentrate in vacuo, and purify via silica gel flash chromatography (Eluent: 100% Hexanes).
Step 2: Desilylation (Revealing the Terminal Alkyne)
Rationale: Mild basic conditions are preferred to avoid degradation of the fluorinated ring.[2]
-
Dissolution: Dissolve the TMS-intermediate in MeOH or THF.[1][2]
-
Base: Add K₂CO₃ (1.5 equiv) at room temperature.
-
Alternative: Use TBAF (1.0 M in THF) if solubility is an issue, but aqueous workup is harder.[2]
-
-
Time: Stir for 1–2 hours. The reaction is typically fast.[2]
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Quench: Dilute with water, extract with Et₂O or DCM.
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Purification: The product is a low-melting solid or oil.[2] Purify via short-path distillation or silica plug filtration.[1][2]
Part 4: Handling, Safety & Analytics[2][4]
Safety Profile (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
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Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Alkynes can polymerize upon prolonged exposure to air/light.[2]
Analytical Validation
To confirm the identity of CAS 1696971-45-5, look for these signature signals:
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¹H NMR (CDCl₃):
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¹⁹F NMR:
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-CF₃: Singlet (approx -63 ppm).
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-F: Multiplet (approx -110 to -120 ppm).
-
-
IR Spectroscopy:
References
-
CymitQuimica. 3-Fluoro-4-(trifluoromethyl)phenylacetylene Product Data. Retrieved from [2]
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BLD Pharm. 4-Ethynyl-2-fluoro-1-(trifluoromethyl)benzene (CAS 1696971-45-5).[1] Retrieved from [2]
-
Sigma-Aldrich. General Sonogashira Coupling Protocols for Fluorinated Alkynes.[1][2] (Inferred from general catalog data for 4-(Trifluoromethyl)phenylacetylene). Retrieved from
-
National Institutes of Health (PMC). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.[2] (Contextual grounding for the "Fluorine Effect"). Retrieved from
-
BenchChem. Synthesis and Utility of Fluorinated Phenylacetylene Derivatives. Retrieved from [2]
Sources
- 1. 1696971-45-5|4-Ethynyl-2-fluoro-1-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. synquestlabs.com [synquestlabs.com]
